1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole, imidazole, and pyrrolidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole and imidazole rings suggests potential biological activity, making it a candidate for drug development and other therapeutic applications.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions
Synthesis of Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Imidazole Moiety: The imidazole ring can be introduced through the reaction of glyoxal with ammonia and formaldehyde, forming the imidazole core.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone, followed by cyclization.
Final Coupling: The final step involves coupling the indole, imidazole, and pyrrolidine derivatives under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and imidazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as histamine and imidazole-4-acetic acid share the imidazole ring and are involved in various physiological processes.
Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-2-carboxylic acid share the pyrrolidine ring and are important in protein synthesis and other biological functions.
The uniqueness of this compound lies in its combination of these three moieties, which may result in unique biological activities and applications.
Properties
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-17-2-3-19-18(11-17)15(12-25-19)4-8-27-13-16(10-20(27)28)21(29)24-5-1-7-26-9-6-23-14-26/h2-3,6,9,11-12,14,16,25H,1,4-5,7-8,10,13H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPWVHTQASWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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